Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Overview
Description
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structure, which includes an oxo group, an oxa group, and an azaspiro ring system.
Preparation Methods
The synthesis of Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step reactions. The synthetic routes may include esterification, ketonization, oxidation, cyclization, and fusion reactions. Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxo group.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions.
Scientific Research Applications
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Similar structure but with different substituents.
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold but differ in functional groups and biological activities.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-16-11(15)9-3-5-12(6-4-9)8-13-10(14)7-17-12/h9H,2-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFJSWDDJHZMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CNC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145634 | |
Record name | 1-Oxa-4-azaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-43-1 | |
Record name | 1-Oxa-4-azaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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